p-Coumaryl alcohol 4-glucoside

Catalog No.
S618293
CAS No.
120442-73-1
M.F
C15H20O7
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol 4-glucoside

CAS Number

120442-73-1

Product Name

p-Coumaryl alcohol 4-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1

InChI Key

CRVXJSNSTGEXDX-HHMSBIESSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

4-hydroxycinnamyl alcohol 4-beta-D-glucoside is a cinnamyl alcohol beta-D-glucoside. It is functionally related to a 4-hydroxycinnamyl alcohol.
p-Coumaryl alcohol 4-O-glucoside has been reported in Picea glauca and Millingtonia hortensis with data available.

p-Coumaryl alcohol 4-glucoside (CAS 120442-73-1), also known as p-glucocoumaryl alcohol, is a highly stable, water-soluble glycosylated monolignol that serves as the primary biological transport and storage form of p-coumaryl alcohol [1]. In plant biochemistry and materials science, it is the direct precursor to hydroxyphenyl (H) lignin units. By masking the reactive phenolic hydroxyl group with a glucose moiety, this compound overcomes the severe aqueous solubility limits and premature oxidation risks associated with the free aglycone[2]. For industrial and academic procurement, it is the benchmark substrate for investigating beta-glucosidase-triggered dehydrogenative polymerization, ATP-dependent vesicular transport mechanisms, and the synthesis of H-type dehydrogenation polymers (DHPs) [3].

Procuring the free aglycone (p-coumaryl alcohol) instead of p-coumaryl alcohol 4-glucoside frequently leads to assay failure in aqueous environments due to rapid, uncontrolled oxidative coupling and poor solubility [1]. While other monolignol glucosides like coniferin or syringin are more commercially abundant, they are not interchangeable; coniferin strictly yields guaiacyl (G) units and syringin yields syringyl (S) units, making them unsuitable for studies requiring the specific structural mechanics of hydroxyphenyl (H) lignin[2]. Furthermore, in membrane transport assays, the unglycosylated aglycones fail to engage the V-ATPase-dependent secondary active transporters that specifically recognize the glucoside moiety, rendering the aglycone useless for transport kinetic studies [3].

Aqueous Stability and Controlled Polymerization Kinetics

The glycosylation at the 4-O position fundamentally alters the handling characteristics of the monolignol. While the free aglycone (p-coumaryl alcohol) is highly reactive and prone to spontaneous oxidation in aqueous buffers, p-coumaryl alcohol 4-glucoside remains stable until enzymatically cleaved by beta-glucosidase[1]. This allows for steady-state, dropwise enzymatic release (e.g., 0.02 mL/min over 24 h) in the presence of peroxidase and glucose oxidase, enabling the controlled synthesis of dehydrogenation polymers (DHPs) that accurately mimic native lignin architecture rather than forming non-physiological bulk precipitates[1].

Evidence DimensionPrecursor stability and controlled release rate
Target Compound Datap-Coumaryl alcohol 4-glucoside (Stable in aqueous buffer; allows controlled enzymatic release over 24h)
Comparator Or Baselinep-Coumaryl alcohol aglycone (Subject to premature auto-oxidation and rapid aggregation)
Quantified DifferenceEnables prolonged (24h) controlled polymerization vs. rapid uncontrolled precipitation
Conditions0.2 M acetic acid-sodium acetate buffer, beta-glucosidase, peroxidase, glucose oxidase system

Buyers synthesizing biomimetic lignin polymers must use the glucoside form to achieve physiological polymerization kinetics and prevent premature precursor degradation.

Specificity for H-Lignin Unit Generation

When selecting a monolignol glucoside, the choice strictly dictates the final polymer composition. p-Coumaryl alcohol 4-glucoside is the exclusive precursor for hydroxyphenyl (H) units, which are critical for modeling compression wood or monocot (grass) lignin [1]. In contrast, substituting with the more common coniferin or syringin will strictly generate guaiacyl (G) and syringyl (S) units, respectively. This fundamentally alters the cross-linking density (such as the frequency of beta-O-4 vs. beta-5 and beta-beta linkages) and the physical properties of the resulting polymer [2].

Evidence DimensionLignin subunit yield
Target Compound Datap-Coumaryl alcohol 4-glucoside (Yields 100% H-units)
Comparator Or BaselineConiferin / Syringin (Yields G-units / S-units)
Quantified DifferenceComplete shift in monomeric building blocks (H vs. G/S)
ConditionsEnzymatic dehydrogenative polymerization (DHP synthesis)

Procurement of this specific glucoside is mandatory for researchers engineering or studying H-lignin-enriched materials, as G/S precursors cannot substitute for H-unit mechanics.

Substrate Recognition in Vesicular Transport Assays

In biochemical assays measuring the active transport of lignin precursors into endomembrane compartments, the glucoside moiety is essential for transporter recognition. Studies using membrane vesicles from lignifying tissues demonstrate that p-coumaryl alcohol 4-glucoside is actively transported via a Mg/ATP-dependent, V-ATPase-driven mechanism[1]. The transport of this glucoside can be competitively inhibited by equimolar concentrations of coniferin, proving they share a specific secondary active transporter [2]. The free aglycone lacks this specific transport affinity, making the glucoside form indispensable for membrane proteomics and transport kinetic studies.

Evidence DimensionATP-dependent membrane transport activity
Target Compound Datap-Coumaryl alcohol 4-glucoside (Actively transported via V-ATPase mechanism)
Comparator Or Baselinep-Coumaryl alcohol aglycone (Fails to engage the specific glucoside transporter)
Quantified DifferenceEnables quantifiable Mg/ATP-dependent uptake vs. background diffusion
ConditionsMembrane vesicles from lignifying tissues (e.g., bamboo shoots, spruce xylem) with 5 mM Mg/ATP

For laboratories studying plant metabolic channeling or engineering cellular transport, the glucoside form is the required functional substrate for transporter assays.

Biomimetic Lignin Polymer (DHP) Synthesis

Due to its aqueous stability and requirement for beta-glucosidase activation, it is the ideal precursor for formulating controlled-release in vitro dehydrogenation polymers, specifically for H-lignin enriched matrices[1].

Membrane Transporter and Proteomic Assays

As a confirmed substrate for V-ATPase-dependent secondary active transporters, it is essential for screening and characterizing monolignol transport proteins in plant membrane proteomics, where the aglycone would fail to bind [2].

Bioorthogonal Labeling of Cell Walls

When modified with alkyne tags, this glucoside serves as a highly specific, soluble probe for tracking the spatiotemporal dynamics of H-lignin deposition in developing plant tissues via click chemistry [3].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

312.12090297 Da

Monoisotopic Mass

312.12090297 Da

Heavy Atom Count

22

UNII

7S84482DTV

Wikipedia

P-coumaryl alcohol 4-glucoside

Dates

Last modified: 04-14-2024

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